molecular formula C9H7Cl2F3OS B12510096 3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol

3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol

Cat. No.: B12510096
M. Wt: 291.12 g/mol
InChI Key: RKNSQZCSIRATJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C9H7Cl2F3OS This compound is characterized by the presence of a trifluoropropanol group attached to a dichlorophenyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,6-dichlorothiophenol with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The trifluoropropanol group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl sulfanyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoropropanol group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride
  • 2-[(6-{[2-(2,3-Dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide

Uniqueness

3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol is unique due to the presence of both dichlorophenyl sulfanyl and trifluoropropanol groups, which confer distinct chemical and biological properties. The trifluoropropanol group enhances the compound’s stability and lipophilicity, while the dichlorophenyl sulfanyl group provides potential sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C9H7Cl2F3OS

Molecular Weight

291.12 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C9H7Cl2F3OS/c10-5-2-1-3-6(11)8(5)16-4-7(15)9(12,13)14/h1-3,7,15H,4H2

InChI Key

RKNSQZCSIRATJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SCC(C(F)(F)F)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.